

Metabolic fate of (R)-Neotame-d3 in vitro

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Compound of Interest

Compound Name: (R)-Neotame-d3

Cat. No.: B000928

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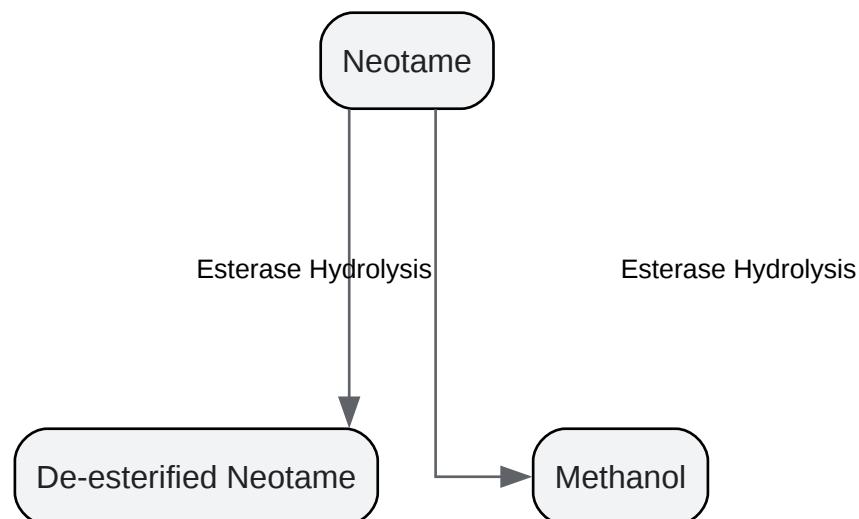
An in-depth analysis of the in vitro metabolic fate of neotame, with a focus on its biotransformation pathways and the methodologies used for its study, is presented in this technical guide. While specific research on the deuterated analog, **(R)-Neotame-d3**, is not extensively published, its metabolic fate is expected to mirror that of neotame, as deuteration typically does not alter the metabolic pathways themselves. **(R)-Neotame-d3** is most commonly used as an internal standard in bioanalytical methods due to its chemical similarity and mass difference from neotame.

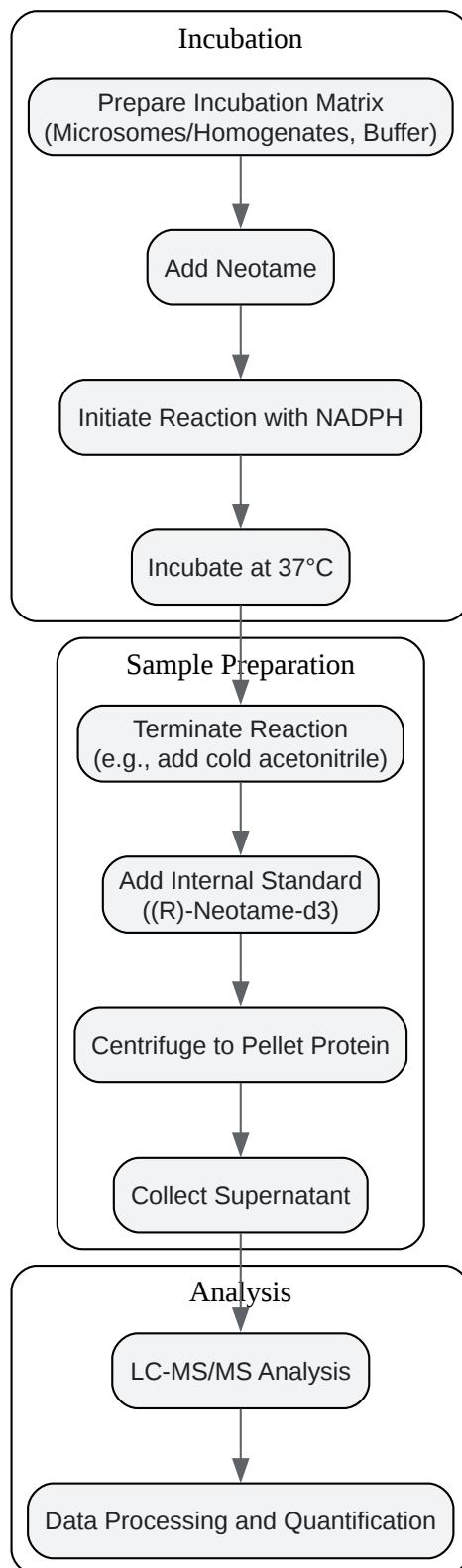
Metabolic Stability of Neotame

Neotame is known for its high stability against enzymatic hydrolysis, particularly by esterases, which is a key feature of its design. In vitro studies using human and animal liver and intestinal preparations have demonstrated that neotame is not significantly metabolized. This stability is attributed to the presence of the 3,3-dimethylbutyl group, which sterically hinders the approach of esterases to the methyl ester group.

Primary Metabolic Pathway: De-esterification

Despite its high stability, a minor degree of metabolism does occur. The primary metabolic pathway for neotame is the hydrolysis of the methyl ester, which leads to the formation of de-esterified neotame and methanol. This reaction is catalyzed by esterases.



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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com